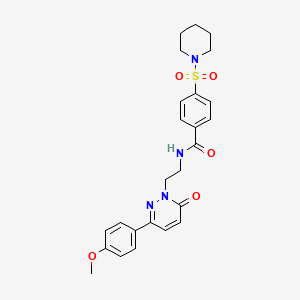

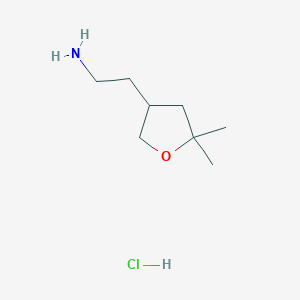

![molecular formula C9H10BrN3O2 B2688918 Ethyl 3-bromo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2228423-31-0](/img/structure/B2688918.png)

Ethyl 3-bromo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-bromo-7-hydroxypyrazolo pyrimidine-6-carboxylate is a chemical compound . The InChI code for this compound is 1S/C9H8BrN3O3/c1-2-16-9 (15)5-3-11-7-6 (10)4-12-13 (7)8 (5)14/h3-4,11H,2H2,1H3 .

Synthesis Analysis

The synthesis of similar compounds has been studied in detail . For instance, the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was found to proceed in boiling DMF to give 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies . For example, the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was found to yield 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, a Michael addition-type reaction was proposed for the detection of the formed products, in which the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the IR spectrum, 1H NMR spectrum, and 13C NMR spectrum of a similar compound, 6-Cyano-7-imino-3,5-dimethyl-N1-phenyl-1,7-dihydropyrazolo[3′,4′:4,5]pyrimido[1,6-a]pyrimidine, have been reported .Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 3-bromo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate serves as a precursor in the synthesis of various heterocyclic compounds. For instance, its reaction with bromomalononitrile leads to the formation of ethyl 3-amino-5-aryl-2-cyano-7-substituted-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates, which can further react to yield diverse compounds including 9H-3,4-dihydrothiazolo[3,2-a:4,5-b]dipyrimidine-8-carboxylates and 1H,8H-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidine-7-carboxylates (Sherif, Youssef, Mobarak, & Abdel-fattah, 1993).

Anticancer and Anti-5-Lipoxygenase Agents

A novel series of pyrazolopyrimidines derivatives synthesized from this compound demonstrated potential as anticancer and anti-5-lipoxygenase agents. The structure-activity relationship of these compounds was explored, showing promise for further pharmaceutical development (Rahmouni et al., 2016).

Antimicrobial Activity

In the realm of antimicrobial research, various derivatives synthesized from this compound exhibited significant activity against both Gram-positive and Gram-negative bacterial strains. This highlights the compound's utility in developing new antibacterial agents with potential clinical applications (Kumar et al., 2017).

Corrosion Inhibition

This compound derivatives were also investigated for their corrosion inhibition properties on mild steel, an application critical in industrial processes. These studies revealed that certain derivatives could offer a high degree of protection against corrosion, suggesting their potential use in industrial pickling processes and other applications where corrosion resistance is essential (Dohare et al., 2017).

Mechanism of Action

Target of Action

Ethyl 3-bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate is a purine analogue . As such, it is likely to interact with enzymes and receptors that normally bind to purines.

Mode of Action

As a purine analogue, it may interfere with purine metabolism, potentially inhibiting enzymes involved in purine synthesis or disrupting purine-dependent signaling pathways .

Biochemical Pathways

Ethyl 3-bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate, as a purine analogue, is likely to affect purine biochemical pathways . Purines are essential components of nucleic acids and play key roles in energy transfer, signal transduction, and enzyme regulation. Disruption of these pathways can have significant downstream effects, potentially leading to cell death or altered cellular function.

Result of Action

Given its potential role as a purine analogue, it may induce cell death or alter cellular function by disrupting purine-dependent processes .

Safety and Hazards

Future Directions

The future directions for the study of similar compounds have been suggested . For instance, the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was found to be a promising approach for the synthesis of a diversity of di-, tri- and tetrazolopyrimidines .

Properties

IUPAC Name |

ethyl 3-bromo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3O2/c1-2-15-9(14)6-3-11-8-7(10)4-12-13(8)5-6/h3-4,11H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEAFTRBYVKQCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C=NN2C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

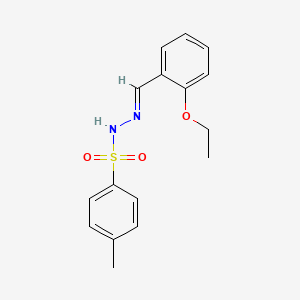

![7-phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2688836.png)

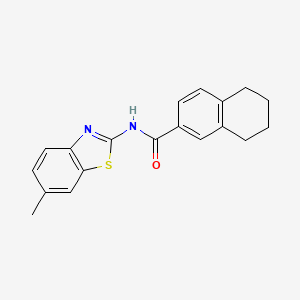

![2-(2,6-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2688839.png)

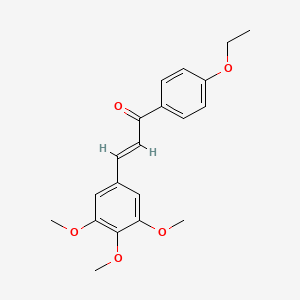

![4-(diethylsulfamoyl)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2688842.png)

![N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethylpyrazole-4-sulfonamide](/img/structure/B2688843.png)

![1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide](/img/structure/B2688847.png)

![3-isopropyl-8,9-dimethoxy-5-[(4-methoxybenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2688848.png)

![7-ethoxy-N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2688850.png)

![6-chloro-N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-N,5-dimethylpyridine-3-sulfonamide](/img/structure/B2688853.png)

![N-[(4-Prop-2-ynoxyphenyl)methyl]but-2-ynamide](/img/structure/B2688856.png)